molecular formula C14H11N3OS B2651431 2-(benzylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one CAS No. 303145-11-1

2-(benzylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one

Cat. No.: B2651431
CAS No.: 303145-11-1
M. Wt: 269.32
InChI Key: PHRNMHONGNYNDG-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazine derivatives

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of pyridine derivatives with benzylthiol and triazine precursors. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(Benzylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

2-(Benzylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be compared with other triazine derivatives such as:

The uniqueness of 2-(benzylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one lies in its specific substitution pattern and the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-benzylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-14-16-13(15-12-8-4-5-9-17(12)14)19-10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRNMHONGNYNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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